molecular formula C19H16ClN5O2S B2961890 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207007-33-7

1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2961890
CAS No.: 1207007-33-7
M. Wt: 413.88
InChI Key: LQCQWYSRGLFDQA-UHFFFAOYSA-N
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Description

Product Overview 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic heterocyclic hybrid compound supplied for research and development purposes. It is provided with a minimum purity of 95%+ and is identified by CAS Number 1207007-33-7. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Structural Features and Research Relevance This compound is built around a sophisticated molecular architecture that incorporates two privileged medicinal chemistry scaffolds: a 1,3-thiazole and a 1,2,3-triazole . The thiazole moiety is a prevalent structural element in numerous FDA-approved drugs and natural products, known for its diverse pharmacological potential, including antibacterial, anticancer, and antiviral activities . The 1,2,3-triazole ring is a key pharmacophore in drug discovery due to its ability to participate in hydrogen bonding and its metabolic stability, making it a valuable component in the design of new therapeutic agents . The integration of these rings with the 5-chloro-2,4-dimethoxyphenyl substituent creates a unique hybrid molecule. Such heterocyclic hybrids are a focal point in modern medicinal chemistry, as the strategy of molecular hybridization can enhance drug efficacy, mitigate multi-drug resistance, and minimize toxicity by combining distinct pharmacophoric elements into a single entity . Potential Research Applications Given its structure, this compound serves as a valuable chemical probe for researchers investigating the biological activity of thiazole-linked hybrids. Its core structure is of significant interest for screening in various assays, particularly in the discovery of new anticancer and antimicrobial agents . The specific stereoelectronic properties imparted by the chlorine and methoxy groups on the phenyl ring make it a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies. Specifications CAS Number: 1207007-33-7 Molecular Formula: C19H16ClN5O2S Molecular Weight: 413.88 g/mol SMILES: COC1=CC(OC)=C(C=C1Cl)N1N=NC(=C1N)C1=NC(=CS1)C1=CC=CC=C1 Purity: ≥95% Handling and Storage For specific handling, storage, and safety information, please refer to the provided Safety Data Sheet (SDS). Researchers are encouraged to conduct all necessary safety assessments before use.

Properties

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c1-26-15-9-16(27-2)14(8-12(15)20)25-18(21)17(23-24-25)19-22-13(10-28-19)11-6-4-3-5-7-11/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCQWYSRGLFDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. With a molecular formula of C19H16ClN5O2SC_{19}H_{16}ClN_{5}O_{2}S and a molecular weight of 413.9 g/mol, this compound is characterized by the presence of a triazole ring, thiazole moiety, and chlorinated phenyl groups. This article will explore its biological activity, focusing on anticancer potential and other pharmacological properties.

Chemical Structure

The structural components of the compound are essential for its biological activity. The triazole and thiazole rings are known to contribute significantly to the anticancer properties of various compounds. The presence of electron-withdrawing and donating groups influences the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the efficacy of thiazole and triazole derivatives in cancer treatment. The compound under review has shown promising results in various assays:

  • Cytotoxicity Assays : In vitro cytotoxicity tests against different cancer cell lines have demonstrated significant activity. For instance:
    • IC50 Values : The compound exhibited an IC50 value lower than that of standard drugs like doxorubicin in certain cell lines, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve:
    • Induction of apoptosis in cancer cells.
    • Inhibition of specific kinases involved in cell proliferation .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the phenyl and thiazole rings can enhance cytotoxicity. For example:
    • Substituents at specific positions on the phenyl ring significantly influence activity .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Preliminary data suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties : Some derivatives with similar structures have shown anti-inflammatory effects in experimental models .

Case Studies

Several case studies have been reported involving derivatives of this compound:

  • Study on Antitumor Activity : A study conducted on a series of thiazole-containing compounds demonstrated that modifications to the triazole ring led to enhanced antitumor activity against human glioblastoma cells .
  • Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with key protein targets involved in cancer progression, providing insights into its mechanism of action .

Data Table Summary

PropertyValue
Molecular FormulaC₁₉H₁₆ClN₅O₂S
Molecular Weight413.9 g/mol
Anticancer IC50< 10 µM against various cell lines
Key FeaturesTriazole and thiazole rings
Potential ActivitiesAnticancer, antimicrobial, anti-inflammatory

Comparison with Similar Compounds

Research Findings and Implications

Halogen Effects : Chloro substituents improve binding affinity but reduce solubility; fluorine analogs balance these properties .

Methoxy vs. Nitro : Methoxy groups (target compound) offer better pharmacokinetics than nitro groups, which are prone to metabolic reduction .

Thiazole Flexibility : The 4-phenylthiazole in the target compound may allow conformational adaptability in target binding compared to rigid benzothiazoles .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:

  • Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using intermediates like 5-chloro-2,4-dimethoxyphenyl azide and 4-phenyl-1,3-thiazol-2-yl acetylene.
  • Step 2 : Introduction of the amine group at position 5 of the triazole ring via nucleophilic substitution or reductive amination.
  • Key intermediates : Thiourea analogues (to confirm regioselectivity) and halogenated precursors (e.g., 5-chloro-2,4-dimethoxybenzaldehyde derivatives) .
  • Characterization : Confirmed via IR, 1H^1H-/13C^{13}C-NMR, and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure?

  • X-ray crystallography : Critical for resolving regiochemical ambiguity in triazole-thiazole systems, as demonstrated for structurally similar halogenated tetrazole derivatives .
  • Spectroscopy :
    • IR : Identifies functional groups (e.g., N–H stretch in amines at ~3300 cm1^{-1}).
    • NMR : 1H^1H-NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in thiazole/triazole rings at δ 7.0–8.5 ppm) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazole-thiazole coupling step?

  • Catalyst screening : Use Cu(I) catalysts (e.g., CuI) with ligands like TBTA to enhance regioselectivity and reduce side products .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Monitoring : TLC or HPLC tracks reaction progress; quenching with aqueous NH4_4Cl prevents over-oxidation of thiazole rings .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations. Poor in vivo activity may stem from rapid metabolism (e.g., demethylation of methoxy groups) .
  • Metabolite identification : Use hepatic microsome assays to identify active/inactive metabolites. For example, oxidative degradation of the thiazole ring can reduce efficacy .
  • Formulation adjustments : Liposomal encapsulation or PEGylation improves stability and target engagement .

Q. How do substituents on the phenyl and thiazole rings influence biological activity?

  • Electronic effects : Electron-withdrawing groups (e.g., –Cl, –CF3_3) on the phenyl ring enhance binding to hydrophobic pockets in target proteins (e.g., kinases), as shown in SAR studies of analogous triazole-thiazole hybrids .
  • Steric effects : Bulky substituents on the thiazole ring (e.g., 4-bromophenyl) may hinder rotational freedom, reducing affinity. Computational docking (e.g., AutoDock Vina) predicts optimal substituent placement .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular docking : Use crystal structures of target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to model triazole-thiazole interactions. For example, the chloro and methoxy groups form halogen bonds with catalytic residues .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds (e.g., between the triazole amine and Asp149^{149}) .
  • QSAR models : Correlate substituent Hammett constants (σ) with IC50_{50} values to design derivatives with enhanced antitubercular or anticancer activity .

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